2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound with a unique structure that combines indole, benzyloxy, and cyclohexane moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid . The resulting intermediate undergoes further reactions to introduce the benzyloxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and halogenated or nitrated indole compounds.
Scientific Research Applications
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, influencing cellular pathways and exerting its effects through binding to active sites or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles share structural similarities and biological activities.
Benzimidazole Derivatives: Compounds containing benzimidazole moieties also exhibit similar bioactive properties.
Uniqueness
What sets 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C32H32N2O3 |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
3-hydroxy-2-[C-methyl-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C32H32N2O3/c1-21-27(28-19-26(13-14-29(28)34-21)37-20-23-9-5-3-6-10-23)15-16-33-22(2)32-30(35)17-25(18-31(32)36)24-11-7-4-8-12-24/h3-14,19,25,34-35H,15-18,20H2,1-2H3 |
InChI Key |
RMUUDQIDPMAUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN=C(C)C4=C(CC(CC4=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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